molecular formula C8H7N3 B13591036 4-Cyanobenzene-1-carboximidamide CAS No. 104971-89-3

4-Cyanobenzene-1-carboximidamide

Cat. No.: B13591036
CAS No.: 104971-89-3
M. Wt: 145.16 g/mol
InChI Key: QSIPUCNHTCLHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanobenzene-1-carboximidamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to the class of carboximidamides, which are nitrogen-rich derivatives of carboxylic acids. Compounds with the carboximidamide functional group, particularly pyrazole-1-carboxamidines, are well-established as valuable reagents and synthetic intermediates . They are frequently employed in the efficient synthesis of guanidine-containing compounds, a functional group present in many biologically active molecules . For instance, related 4-(guanidino)benzenesulfonamide derivatives have been investigated as potent and selective inhibitors of the Carbonic Anhydrase VII (CA VII) enzyme, a target for managing neuropathic pain . The structure of this compound features a benzonitrile core, which can influence the compound's electronic properties and serve as a handle for further chemical modification. Researchers may utilize this compound as a key precursor for constructing more complex heterocyclic systems or for incorporating the guanidine moiety into target structures during drug discovery efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104971-89-3

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

4-cyanobenzenecarboximidamide

InChI

InChI=1S/C8H7N3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H3,10,11)

InChI Key

QSIPUCNHTCLHBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Cyanobenzene 1 Carboximidamide

Historical and Current Synthetic Routes for Benzene (B151609) Carboximidamide Analogs

The synthesis of aromatic amidines, including analogs of benzene carboximidamide, is rooted in classical organic reactions that have been refined over more than a century. The primary challenge lies in the efficient and selective conversion of a nitrile group into a carboximidamide (amidine) functionality.

Evolution of Nitrile-to-Amidine Conversion Methods

The transformation of nitriles into amidines is a cornerstone of synthetic organic chemistry. Historically, the Pinner reaction, first reported in the late 19th century, has been the most prominent method. google.com This two-step process initially involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is subsequently treated with ammonia (B1221849) to yield the amidine. google.com

Over the years, methodologies have expanded significantly to address the limitations of the Pinner synthesis, such as the often harsh acidic conditions and the stability of the intermediate Pinner salt. jk-sci.com Alternative routes have been developed, including those that proceed through an amidoxime (B1450833) intermediate. google.com This involves reacting the nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then reduced to the corresponding amidine. google.com

More recent advancements have introduced a variety of catalytic systems to effect this transformation under milder conditions and with greater functional group tolerance. These modern methods offer improved efficiency and broader applicability.

MethodDescriptionKey Features
Pinner Reaction Acid-catalyzed reaction of a nitrile and an alcohol to form an imidate salt, followed by aminolysis. jk-sci.comwikipedia.orgClassical, widely used, proceeds in two distinct steps. google.com
Amidoxime Reduction Conversion of a nitrile to an amidoxime using hydroxylamine, followed by catalytic hydrogenation. google.comAlternative to Pinner, involves a reducible intermediate. google.com
Catalytic Amination Direct addition of amines to nitriles catalyzed by metal complexes (e.g., Ytterbium, Copper) or under metal-free conditions. organic-chemistry.orgorganic-chemistry.orgOften one-pot, milder conditions, high yields. organic-chemistry.org
Multicomponent Reactions Reactions involving three or more starting materials to form the amidine product in a single operation. organic-chemistry.orgHigh atom economy, operational simplicity.

Adaptations of the Pinner Reaction for Related Compounds

The Pinner reaction remains a vital tool for synthesizing amidine-containing molecules, including complex pharmaceutical intermediates. jk-sci.comwikipedia.org Its adaptation for specific substrates is crucial for successful synthesis. The classical Pinner reaction involves bubbling anhydrous hydrogen chloride gas through a solution of the nitrile in an alcohol, typically at low temperatures to prevent the thermodynamically unstable imidate salt from rearranging into an amide. jk-sci.comwikipedia.org

For aromatic nitriles, the reaction mechanism begins with the protonation of the nitrile nitrogen, creating a highly electrophilic nitrilium ion that is readily attacked by the alcohol. nih.gov The resulting imidate hydrochloride (Pinner salt) is then isolated and reacted with ammonia or an amine to furnish the amidine. wikipedia.orgnih.gov

Key adaptations include:

Solvent and Acid Choice: While gaseous HCl is traditional, solutions of HCl in inert solvents like dioxane or cyclopentyl methyl ether (CPME) have been used. jk-sci.comnih.gov Lewis acids have also been shown to promote the reaction, offering an alternative to strong protonic acids. nih.gov

Temperature Control: Maintaining low temperatures is critical to prevent side reactions and decomposition of the Pinner salt. jk-sci.com

Base-Catalyzed Alternatives: For electron-poor nitriles, which are less reactive under acidic conditions, base-catalyzed methods can be complementary. jk-sci.comwikipedia.org In these cases, an alkoxide attacks the nitrile, and the resulting intermediate is subsequently protonated.

A notable example of its application is in the synthesis of N-alpha-acyl-4-amidinophenylalanine derivatives, where a cyano group on a complex amino acid ester is converted to the corresponding amidine via the Pinner reaction as a key step. nih.gov

Development and Optimization of Specific Synthetic Pathways for 4-Cyanobenzene-1-carboximidamide

The synthesis of this compound, a molecule with two reactive nitrogen-containing functional groups, requires careful strategic planning to ensure selectivity and high yield.

Multi-step Synthetic Strategies and Reaction Sequence Design

Multi-step synthesis provides a controlled approach to constructing complex molecules like this compound. A common strategy involves starting from a precursor where one of the functional groups is masked or introduced sequentially. For instance, a synthesis could start from 4-cyanophenylalanine, where the amino acid backbone provides a scaffold. The synthesis of related amidinophenylalaninamides involved a sequence of N-acylation, active ester formation, aminolysis, and then a multi-step conversion of the cyano group to the amidine via a thioamide intermediate. nih.gov

Another strategy involves the use of flow chemistry. Automated multi-step flow synthesis has been demonstrated for creating complex heterocyclic molecules from simple starting materials, highlighting a modern approach to reaction sequence design that enhances safety and efficiency. nih.govscilit.com

Illustrative Multi-step Approach for a Benzamidine (B55565) Analog:

StepTransformationReagents/ConditionsPurpose
1 N-AcylationAcyl chloride, baseInstallation of a specific acyl group on a precursor like 4-cyanophenylalanine. nih.gov
2 Esterification/AmidationAlcohol/Amine, coupling agentsModification of the carboxylic acid moiety. nih.gov
3 Thioamide FormationLawesson's reagent or P4S10Conversion of the amide to a thioamide, an intermediate for amidine synthesis. nih.gov
4 S-AlkylationAlkyl iodideFormation of a thioimidic acid ester salt. nih.gov
5 AminolysisAmmonia or Ammonium (B1175870) saltDisplacement of the thioalkyl group to form the final amidine. nih.gov

Precursor Chemistry and Reactant Selection in this compound Synthesis

The choice of starting material is fundamental to the synthetic strategy for this compound. The most direct precursor is terephthalonitrile (1,4-dicyanobenzene), where one cyano group would be selectively converted to the carboximidamide. This presents a significant chemoselectivity challenge: how to react one nitrile group while leaving the other intact.

Key Precursors and Reactants:

Precursor/ReactantRole in SynthesisSynthetic Route
Terephthalonitrile Starting material containing both required carbon backbones.Direct, but requires selective monofunctionalization.
4-Cyanobenzoic Acid Precursor where the acid can be converted to the nitrile or the nitrile can be converted to the amidine.Involves functional group interconversion steps.
4-Cyanobenzonitrile Direct precursor for the amidine synthesis part of the molecule.Used in Pinner-type reactions. wikipedia.org
Anhydrous Alcohol (e.g., Ethanol) Reactant and solvent in the Pinner reaction. jk-sci.comwikipedia.orgForms the imidate ester intermediate. wikipedia.org
Anhydrous HCl Acid catalyst for the Pinner reaction. jk-sci.comnih.govActivates the nitrile for nucleophilic attack. nih.gov
Ammonia/Ammonium Salts Nitrogen source for the amidine.Reacts with the Pinner salt to form the final product. wikipedia.org
Hydroxylamine Reactant for the amidoxime route. google.comConverts the nitrile to an amidoxime intermediate. google.com
Reducing Agents (e.g., H2/Pd) Catalyst for reducing the amidoxime intermediate. google.comForms the amidine from the amidoxime. google.com

The selection of these reactants is dictated by the chosen synthetic pathway, balancing factors like reaction conditions, selectivity, yield, and the availability of starting materials. For a molecule like this compound, a strategy that differentiates the two nitrogen functionalities early in the synthesis is often preferred to avoid statistical mixtures and complex purification procedures.

Role of 4-Cyanobenzonitrile and Related Nitrile Precursors

The synthesis of this compound predominantly starts from 4-cyanobenzonitrile. This precursor contains the essential benzonitrile (B105546) framework, with the primary synthetic challenge being the selective conversion of one nitrile group into a carboximidamide while leaving the other intact. The reactivity of the aromatic nitrile group is influenced by its electronic properties, which dictates the conditions necessary for transformation.

Related nitrile precursors can be synthesized through various established methods. For instance, aromatic nitriles are accessible from aryl halides via transition-metal-catalyzed cyanation reactions. wikipedia.org The Sandmeyer reaction provides a classical route from anilines, and the Rosenmund-von Braun reaction uses aryl halides and a copper cyanide source. wikipedia.org More contemporary methods focus on developing milder and more efficient catalytic systems to introduce the cyano group. wikipedia.org

Amidation Reagents and Reaction Conditions

The conversion of the nitrile group in 4-cyanobenzonitrile into a carboximidamide (an amidine) is a critical step. A primary and effective method for this transformation is the Pinner reaction. organic-chemistry.orgnih.gov This reaction typically proceeds in two stages:

Formation of a Pinner Salt: The nitrile precursor, 4-cyanobenzonitrile, is treated with an anhydrous alcohol, such as ethanol (B145695) or methanol, in the presence of a strong acid catalyst, most commonly anhydrous hydrogen chloride (HCl) gas. organic-chemistry.orgnih.gov This step yields a highly reactive imino ester hydrochloride, also known as a Pinner salt (e.g., ethyl 4-cyanobenzenecarboximidate hydrochloride). The reaction is generally performed at low temperatures to prevent the thermodynamically unstable salt from decomposing. organic-chemistry.org

Ammonolysis: The isolated Pinner salt is then reacted with an ammonia source. This is the amidation step, where the alkoxy group of the imino ester is displaced by an amino group to form the final carboximidamide product. organic-chemistry.org Aqueous or alcoholic ammonia solutions are typically used for this purpose.

Direct amination of nitriles using ammonia is also a potential route, often requiring catalytic activation to proceed efficiently. chemicalbook.com These reactions can be catalyzed by various transition-metal complexes that facilitate the addition of ammonia across the nitrile's carbon-nitrogen triple bond. chemicalbook.com

The table below summarizes the key reagents involved in the Pinner synthesis approach.

Reaction Stage Reagent Type Specific Examples Function
Pinner Salt FormationNitrile Precursor4-CyanobenzonitrileProvides the molecular backbone.
Pinner Salt FormationAlcoholAnhydrous Ethanol, Anhydrous MethanolReacts with the nitrile to form an imino ester.
Pinner Salt FormationAcid CatalystAnhydrous Hydrogen Chloride (HCl)Activates the nitrile for nucleophilic attack by the alcohol. nih.gov
AmmonolysisAmidation ReagentAmmonia (in water or alcohol), Ammonium HydroxideDisplaces the alkoxy group to form the amidine. organic-chemistry.org

Novel Synthetic Techniques and Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign processes. These principles are applicable to the synthesis of this compound, with a focus on catalytic methods and alternative energy sources.

Catalytic Approaches in Imidamide Formation

Catalysis offers a pathway to milder reaction conditions and improved efficiency in the formation of the imidamide group from a nitrile. While the traditional Pinner reaction relies on stoichiometric amounts of strong acid, modern approaches explore the use of catalysts to achieve the same transformation.

Lewis Acid Catalysis: Lewis acids such as trimethylsilyl (B98337) triflate can promote a Pinner-type reaction between nitriles and alcohols to form esters, a related transformation that highlights the potential for Lewis acids to activate nitriles toward nucleophilic attack. nih.gov

Transition Metal Catalysis: Transition metal complexes, particularly those based on ruthenium, rhodium, and copper, are known to catalyze reactions involving nitriles. chemicalbook.comgoogle.com For instance, rhodium complexes have been used in the reductive amination of aldehydes with ammonia, demonstrating the activation of ammonia for addition reactions. chemicalbook.com Copper-catalyzed systems are effective in the amination of aryl halides, showcasing their ability to facilitate the formation of carbon-nitrogen bonds. chemicalbook.com The direct catalytic addition of ammonia to a nitrile is a key area of research for a more atom-economical synthesis of amidines.

Solvent-Free and Microwave-Assisted Synthesis Methods

In line with green chemistry principles, solvent-free and microwave-assisted methods are gaining prominence. These techniques can significantly reduce reaction times, improve energy efficiency, and minimize the use of hazardous organic solvents.

Solvent-Free Synthesis: Conducting reactions without a solvent, often by heating a mixture of the neat reactants, reduces waste and simplifies purification. google.com This approach is particularly suitable for reactions involving solid or liquid reagents with adequate melting or boiling points.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of accelerating reaction rates dramatically compared to conventional heating. orgsyn.org Reactions that might take several hours can often be completed in minutes. bloomtechz.com This rapid heating can also lead to higher product yields and reduced formation of byproducts. bloomtechz.com The direct synthesis of amides from carboxylic acids and amines under solvent-free, microwave-assisted conditions has been successfully demonstrated, suggesting the applicability of this technology to the ammonolysis step in amidine synthesis. orgsyn.org

The following table outlines the advantages of these novel techniques.

Technique Key Principles Advantages
Catalytic SynthesisUse of substoichiometric amounts of a catalyst (e.g., Lewis acids, transition metals) to facilitate the reaction.Lower activation energy, milder reaction conditions, increased reaction rates, higher selectivity, reduced waste from stoichiometric reagents.
Solvent-Free SynthesisReactants are mixed directly without a solvent medium.Reduced solvent waste, simplified workup and purification, lower environmental impact, potential for improved atom economy. google.com
Microwave-Assisted SynthesisUse of microwave energy for rapid and efficient heating of the reaction mixture.Drastically reduced reaction times, increased product yields, enhanced reaction reproducibility, cleaner reactions with fewer byproducts. orgsyn.orgbloomtechz.com

Purification and Isolation Methodologies for Synthesized this compound

The final stage of the synthesis involves the isolation and purification of the this compound product from the reaction mixture. The chosen method depends on the physical properties of the product and the nature of the impurities present.

A common procedure following the synthesis involves several key steps:

Neutralization and Precipitation: If the reaction is performed under acidic or basic conditions, the mixture is first neutralized. For products that are solid and have low solubility in the reaction medium, neutralization can induce precipitation. The solid product can then be collected by vacuum filtration. osti.gov The precipitate is typically washed with a suitable liquid, such as cold water or a water/ethanol mixture, to remove residual salts and other soluble impurities. google.com

Solvent Extraction: If the product is soluble in an organic solvent and immiscible with the aqueous reaction medium, liquid-liquid extraction is an effective purification technique. An appropriate organic solvent (e.g., dichloromethane, ethyl acetate) is added to the reaction mixture to dissolve the target compound. google.com The organic layer is then separated from the aqueous layer. This process may be repeated several times to maximize the recovery of the product. The combined organic extracts are often washed with water or brine to remove any remaining water-soluble impurities before being dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). osti.govgoogle.com

Removal of Solvent: After extraction and drying, the organic solvent is removed, typically using a rotary evaporator, to yield the crude product. osti.gov

Recrystallization: For further purification, recrystallization is a powerful technique. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the product drops, causing it to crystallize out of the solution, while impurities tend to remain dissolved. The pure crystals are then collected by filtration.

The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies of 4 Cyanobenzene 1 Carboximidamide

Nucleophilic and Electrophilic Reactions Involving the Amidine Moiety of 4-Cyanobenzene-1-carboximidamide

The amidine functional group, -C(=NH)NH2, is characterized by its high basicity and nucleophilicity, which are centered at the nitrogen atoms. These properties dictate its behavior in a variety of chemical reactions.

Protonation and Basicity Studies

The amidine moiety readily undergoes protonation in the presence of acids. The basicity of an amidine is significantly higher than that of a simple amine or amide due to the resonance stabilization of the resulting amidinium cation. In this cation, the positive charge is delocalized over both nitrogen atoms and the central carbon atom.

Table 1: General Basicity Comparison

Functional Group Typical pKa of Conjugate Acid Relative Basicity
Amidine 10-12 Strong
Aliphatic Amine 9-11 Moderate to Strong
Aniline 4-5 Weak
Amide -1 to 1 Very Weak

Note: This table provides general pKa ranges for illustrative purposes.

Acylation and Alkylation Reactions

The nucleophilic nitrogen atoms of the amidine group can react with electrophiles such as acylating and alkylating agents. These reactions lead to the formation of N-substituted amidine derivatives.

Acylation: The reaction with acyl halides or anhydrides typically occurs at one of the nitrogen atoms, yielding N-acyl-4-cyanobenzamidines. The specific nitrogen that is acylated can depend on steric and electronic factors.

Alkylation: Similarly, alkylating agents like alkyl halides can introduce alkyl groups onto the amidine nitrogen atoms. Studies on related systems, such as 5-cyanoimidazole-4-carboxamide, have shown that alkylation can occur with high regioselectivity under alkaline conditions. memphis.edu The choice of base and solvent can influence the position and extent of alkylation.

Reactivity of the Cyano Group in this compound and its Derivatives

The cyano (nitrile) group (-C≡N) is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis and reduction.

Hydrolysis and Solvolysis Pathways

The hydrolysis of the nitrile group provides a pathway to carboxylic acids or amides. This transformation can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with a dilute acid, such as hydrochloric acid, converts the nitrile group first to an amide and then to a carboxylic acid. libretexts.orglibretexts.org The final products are 4-carboxybenzamidine and the corresponding ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: When heated with an aqueous base like sodium hydroxide, the nitrile group is hydrolyzed to a carboxylate salt. libretexts.orgopenstax.org Ammonia (B1221849) is typically liberated during this process. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. libretexts.orgopenstax.org

Table 2: Hydrolysis Products of 4-Cyanobenzamidine

Conditions Intermediate Product Final Product (after workup)
Acidic (e.g., HCl, H₂O, heat) 4-(aminocarbonyl)benzamidine 4-Carboxybenzamidine

Reduction Strategies and Derivatization via the Nitrile

The nitrile group can be reduced to a primary amine, providing a route to aminomethyl derivatives. wikipedia.org

Catalytic Hydrogenation: This is a common and economical method for reducing nitriles to primary amines. wikipedia.orgyoutube.com It involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org However, side reactions can lead to the formation of secondary and tertiary amines. wikipedia.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. openstax.orgyoutube.comlibretexts.org The reaction proceeds by nucleophilic addition of a hydride ion to the nitrile carbon, followed by an aqueous workup. libretexts.org Other reagents, such as diisobutylaluminium hydride (DIBAL-H), can be used to reduce nitriles to aldehydes under controlled conditions. wikipedia.orglibretexts.org

Functional Group Interconversions and Derivatization Potential of this compound

The presence of both a nitrile (-C≡N) and an amidine [-C(=NH)NH2] group on the same aromatic ring endows this compound with a rich and varied chemical reactivity. These functional groups can undergo a range of transformations, making the compound a valuable building block for the synthesis of more complex molecules.

The nitrile group is a versatile functional group that can be converted into various other functionalities. nih.gov For instance, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. youtube.comkhanacademy.org In the case of this compound, this would lead to the formation of 4-carboxyamidobenzene-1-carboximidamide. The hydrolysis typically proceeds via an amide intermediate. organic-chemistry.org Furthermore, the nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 4-(aminomethyl)benzenecarboximidamide. organic-chemistry.orgyoutube.com Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can partially reduce nitriles to aldehydes. youtube.com

The amidine group is a strong base and a good nucleophile, making it reactive towards various electrophiles. semanticscholar.org The hydrolysis of benzamidinium compounds in weakly basic water has been shown to yield the corresponding primary amide. anu.edu.au This suggests that under basic conditions, the carboximidamide group of this compound could be hydrolyzed to a benzamide (B126) moiety. The rate of this hydrolysis is dependent on the pH. anu.edu.au

The derivatization of this compound can be achieved by targeting either of its functional groups. The amidine group, with its nucleophilic nitrogen atoms, can react with various electrophiles to form N-substituted derivatives. For example, the synthesis of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides has been achieved through the reaction of a furanone derivative with primary amines, showcasing the reactivity of amino groups in similar contexts. nih.gov The synthesis of N'-substituted derivatives of other carbohydrazonamides has also been reported, indicating the potential for similar reactions with the amidine moiety of this compound.

A summary of potential functional group interconversions and derivatizations is presented in the table below.

Functional Group Reaction Type Reagents/Conditions Product Type Reference
CyanoHydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid youtube.comkhanacademy.org
CyanoReductionLiAlH₄Primary Amine organic-chemistry.orgyoutube.com
CyanoPartial ReductionDIBAL-HAldehyde youtube.com
CarboximidamideHydrolysisWeakly basic waterBenzamide anu.edu.au
CarboximidamideN-SubstitutionElectrophilesN-Substituted Amidine nih.gov
CyanoCyclizationBifunctional ReagentsHeterocycles researchgate.netnih.gov

Metal-Catalyzed Transformations and Coordination Chemistry of this compound

The nitrogen atoms of both the cyano and carboximidamide groups in this compound possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. This coordination ability allows the compound to act as a ligand in the formation of metal complexes and to participate in metal-catalyzed transformations.

The coordination chemistry of ligands containing nitrogen donor atoms is extensive. rdd.edu.iqnih.gov Transition metal complexes of various Schiff bases and other nitrogen-containing ligands have been synthesized and characterized, exhibiting a range of geometries from tetrahedral to square-planar and octahedral. nih.govnih.govsbmu.ac.ir The synthesis of these complexes is often achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov For instance, one-step condensation of nicotinic acid hydrazide and 4-cyanobenzaldehyde (B52832) has been used to form a bidentate acylhydrazone ligand, which then reacts with various transition metals to form complexes. researchgate.net This suggests that this compound could similarly act as a ligand, potentially coordinating to a metal center through one or both nitrogen atoms of the amidine group and/or the nitrogen of the cyano group. The formation of amidine complexes with zinc(II) has been observed in reactions involving secondary cyclic amines and nitriles, where the amidine is formed in situ and then coordinates to the metal. bohrium.com

Metal complexes containing ligands similar to this compound have shown significant catalytic activity in various organic transformations. Palladium-catalyzed C-N cross-coupling reactions, for instance, are widely used for the synthesis of anilines and their derivatives, and the efficiency of these reactions often depends on the nature of the ligand. nih.govnih.govrsc.org Ligands containing nitrogen atoms are often employed in these catalytic processes. nih.gov The use of palladium precatalysts has been shown to improve the efficiency of these reactions. nih.gov

The catalytic applications of metal complexes can be diverse. For example, some transition metal complexes have been investigated for their catalytic and photocatalytic reactions in living cells. rdd.edu.iq The catalytic activity of these complexes can be influenced by the ligand environment. While specific catalytic applications of this compound complexes are not extensively documented in the reviewed literature, the known catalytic activity of structurally related ligand-metal systems suggests a promising area for future research.

The table below summarizes the potential coordination and catalytic aspects of this compound.

Aspect Description Potential Metal Ions Potential Applications Reference
CoordinationActs as a ligand through N-donor atoms of amidine and/or cyano groups.Zn(II), Cu(II), Ni(II), Pd(II), etc.Synthesis of novel coordination compounds. researchgate.netnih.govbohrium.com
Metal-Catalyzed TransformationsThe resulting metal complexes could act as catalysts.Palladium, Copper, etc.C-N cross-coupling reactions, reduction reactions, etc. nih.govrdd.edu.iqnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Cyanobenzene 1 Carboximidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Cyanobenzene-1-carboximidamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's carbon-hydrogen framework and the chemical environment of each atom. The compound is often analyzed as its hydrochloride salt to improve solubility and stability.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary information on the structure. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amidine group (-C(=NH)NH₂). The aromatic region would typically display a set of doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring. The protons of the amidine group and its ammonium (B1175870) salt form would appear as broad signals due to exchange with the solvent and quadrupole effects of the nitrogen atoms.

The ¹³C NMR spectrum provides the number of chemically non-equivalent carbon atoms. oregonstate.edubhu.ac.in For this compound, distinct signals would be observed for the carbon of the nitrile group (-C≡N), the carbon of the carboximidamide group, and the four unique carbons of the benzene ring (two protonated and two quaternary).

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It allows for the unambiguous assignment of the signals for the protonated aromatic carbons by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons, which have no directly attached protons. For instance, HMBC spectra would show correlations from the aromatic protons to the quaternary carbon of the nitrile group and the carbon of the carboximidamide group, thus connecting these functional groups to the benzene ring.

Computational Prediction of NMR Spectra and Comparison with Experimental Data

In modern structural elucidation, experimental NMR data is often complemented by computational predictions. ucl.ac.ukpdx.edu Using quantum mechanical methods like Density Functional Theory (DFT), the magnetic shielding of each nucleus in a proposed structure can be calculated. These shielding values are then converted into chemical shifts and compared with the experimental spectrum.

This comparison serves multiple purposes:

Validation of Assignments: It helps to confirm the assignments made from 1D and 2D NMR experiments.

Distinguishing Isomers: In cases of structural ambiguity, comparing the experimental spectra to the predicted spectra for all possible isomers can identify the correct structure.

Understanding Electronic Effects: Discrepancies between predicted and experimental shifts can offer insights into subtle electronic or conformational effects within the molecule.

For this compound, computational models would predict the ¹H and ¹³C chemical shifts based on its calculated minimum energy conformation. A strong correlation between the predicted and measured values would provide high confidence in the assigned structure.

Mass Spectrometric Techniques for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion. For this compound (C₈H₇N₃), HRMS using a soft ionization technique like Electrospray Ionization (ESI) would detect the protonated molecule [M+H]⁺. The experimentally measured m/z value would be compared to the calculated exact mass of C₈H₈N₃⁺ to confirm the molecular formula and, by extension, the molecular weight with a high degree of certainty.

Table 1: Theoretical Mass Data for this compound

Formula Species Mass Type Calculated Mass (Da)
C₈H₇N₃ M Exact 145.06400

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to generate a fragmentation pattern, which acts as a "fingerprint" for the molecule's structure.

The fragmentation of protonated 4-cyanobenzamidine would likely proceed through characteristic pathways for benzamidine (B55565) and nitrile-containing compounds. researchgate.netnih.gov Common fragmentation pathways could include:

Loss of Ammonia (B1221849) (NH₃): A common loss from protonated amidine groups, leading to a significant fragment ion.

Loss of the Nitrile Group: Cleavage could result in the loss of HCN or related fragments.

Ring Fragmentation: Fragmentation of the benzene ring itself, leading to smaller characteristic ions.

By analyzing the masses of these fragments, the connectivity of the functional groups can be confirmed. For example, the fragmentation pattern would differentiate it from its isomers, such as 3-cyanobenzamidine, as the substitution pattern on the aromatic ring influences the fragmentation pathways. nih.govresearchgate.netscielo.br

X-ray Crystallography for Solid-State Structure Determination of this compound

While NMR provides the structure in solution and MS confirms the mass and connectivity in the gas phase, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis of this compound (likely as its hydrochloride salt to facilitate crystal growth) would provide a wealth of structural information with very high precision. mdpi.commdpi.com

Table 2: Key Information from X-ray Crystallography

Parameter Information Provided
Bond Lengths Precise distances between all bonded atoms (e.g., C-C, C-N, C≡N).
Bond Angles Angles between adjacent bonds, defining the geometry of the ring and functional groups.
Torsion Angles Defines the conformation of the molecule, such as the rotation around the bond connecting the amidine group to the ring.
Planarity Confirms the planarity of the benzene ring.

| Intermolecular Interactions | Reveals how molecules pack in the crystal lattice, identifying hydrogen bonds and other non-covalent interactions. |

This data allows for the creation of a detailed 3D model of the molecule, confirming the connectivity established by NMR and MS and providing unparalleled insight into its solid-state conformation and packing.

Crystal Engineering and Supramolecular Interactions in the Solid State

Crystal engineering of this compound, often handled as its more stable hydrochloride salt, is governed by a network of strong and weak non-covalent interactions. The primary drivers for its supramolecular assembly are the powerful hydrogen-bonding capabilities of the protonated amidinium group and the acceptor nature of the cyano group.

The amidinium cation is an excellent hydrogen bond donor, featuring multiple N-H protons that can engage with suitable acceptors. In the solid state, these interactions dictate the formation of specific, repeating patterns known as supramolecular synthons. The most anticipated and robust synthon is the charge-assisted hydrogen bond, where the N-H groups of the amidinium moiety interact with the chloride counter-ion.

Beyond this primary interaction, the crystal packing is further stabilized by a hierarchy of weaker interactions. The nitrile group (C≡N) is a key participant, acting as a hydrogen bond acceptor. This can lead to the formation of N-H···N≡C hydrogen bonds, linking cations into extended chains or networks. Furthermore, C-H···N and C-H···π interactions, involving the aromatic ring protons and the cyano or phenyl π-system, play a significant role in consolidating the three-dimensional architecture. dergipark.org.trmdpi.commhlw.go.jp The interplay between the strong charge-assisted N-H···Cl⁻ bonds and the weaker, more directional N-H···N and C-H···π interactions determines the final crystal packing, influencing properties like density, stability, and morphology. While specific crystallographic data for this compound is not publicly available in major databases, the principles of supramolecular chemistry predict a highly organized structure dominated by these well-established hydrogen-bonding motifs. nih.govmanchester.ac.ukcam.ac.uknih.govcam.ac.ukmitchanstey.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within this compound and probing its molecular structure. The spectra are characterized by distinct bands corresponding to the vibrations of the nitrile, amidine, and phenyl groups.

In the FT-IR spectrum, the N-H stretching vibrations of the amidine group are expected to produce strong, broad absorptions in the region of 3400-3100 cm⁻¹. The exact position and broadening are sensitive to the extent of hydrogen bonding in the solid state. The C≡N stretch of the nitrile group typically gives rise to a sharp, medium-intensity band around 2230-2220 cm⁻¹. researchgate.net The C=N stretching of the imidamide core is anticipated in the 1680-1650 cm⁻¹ region, often coupled with N-H bending modes. Aromatic C=C stretching vibrations from the benzene ring appear in the 1600-1450 cm⁻¹ range. researchgate.netspectrabase.com

Raman spectroscopy provides complementary information. The C≡N stretch is also prominent in the Raman spectrum, often appearing as a strong, sharp peak. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, are typically strong and characteristic. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, allowing for a more complete vibrational analysis. sfu.ca For instance, the symmetric vibrations of the phenyl ring are often more intense in Raman spectra.

Frequency Range (cm⁻¹)Functional GroupVibration TypeExpected Intensity (IR)Expected Intensity (Raman)
3400-3100Amidine (N-H)StretchingStrong, BroadMedium
3100-3000Aromatic (C-H)StretchingMediumMedium
2230-2220Nitrile (C≡N)StretchingMedium, SharpStrong, Sharp
1680-1650Amidine (C=N)StretchingStrongMedium
1620-1580Amidine (N-H)BendingMediumWeak
1600-1450Aromatic (C=C)Ring StretchingMedium-StrongMedium-Strong

This table presents expected vibrational frequencies based on typical values for the functional groups. Actual experimental values may vary.

Theoretical Calculations of Vibrational Spectra and Band Assignments

To achieve a precise assignment of the experimental vibrational bands, theoretical calculations based on Density Functional Theory (DFT) are employed. nih.govnih.gov By creating a computational model of the this compound molecule, its equilibrium geometry and vibrational frequencies can be calculated. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental FT-IR and Raman data. conicet.gov.ar

The power of this approach lies in the ability to visualize the atomic motions associated with each calculated vibrational mode. This allows for unambiguous assignment of complex spectral regions where multiple vibrational modes may overlap. For example, DFT calculations can differentiate between the various C-H in-plane and out-of-plane bending modes of the phenyl ring and can elucidate the coupling between C=N stretching and N-H bending vibrations in the amidine group. researchgate.netsfu.ca

Furthermore, theoretical models can be extended to include intermolecular interactions, such as by calculating the spectrum for a dimer or a small cluster of molecules. This can help in understanding the spectral shifts observed upon moving from an isolated molecule (gas phase) to the solid state, where hydrogen bonding significantly influences the vibrational frequencies, particularly for the N-H and C=N groups. nih.gov

Calculated ModeDominant CoordinateDescriptionExpected Wavenumber (cm⁻¹)
ν(N-H)N-H stretchAmidine N-H symmetric/asymmetric stretch3400-3200
ν(C-H)C-H stretchAromatic C-H stretch3100-3050
ν(C≡N)C≡N stretchNitrile group stretch~2230
ν(C=N)C=N stretchAmidine C=N stretch~1660
δ(N-H)N-H bendAmidine N-H scissoring/bending~1600
ν(C=C)C=C stretchAromatic ring quadrant stretch~1580
ν(C=C)C=C stretchAromatic ring semicircle stretch~1490
δ(C-H)C-H bendAromatic in-plane bend1200-1000
γ(C-H)C-H bendAromatic out-of-plane bend900-700

This table represents a hypothetical assignment based on DFT calculations for similar molecules. The assignments are qualitative and would require experimental data for validation.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide critical information about the electronic transitions and photophysical properties of this compound. The molecule possesses a conjugated π-electron system, comprising the benzene ring, the cyano group, and the carboximidamide group, which is expected to give rise to characteristic electronic absorptions in the UV region.

The UV-Vis absorption spectrum is anticipated to be dominated by π→π* transitions. mhlw.go.jp The conjugation between the phenyl ring and the electron-withdrawing cyano group, as well as the amidine group, lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in absorption at longer wavelengths compared to non-conjugated benzene. The primary absorption band (λmax) for similar aromatic nitriles and benzamidine derivatives typically falls in the range of 230-280 nm. dergipark.org.tr

Fluorescence spectroscopy measures the light emitted from the molecule as it returns from an excited electronic state to the ground state. For a molecule to be fluorescent, it must possess a rigid, conjugated structure that slows down non-radiative decay processes. While not all aromatic compounds are fluorescent, the structure of this compound is conducive to emission. If fluorescent, it would exhibit an emission spectrum at a longer wavelength than its absorption spectrum, a phenomenon known as the Stokes shift. mdpi.comnih.govresearchgate.net The fluorescence properties, including quantum yield and lifetime, would be highly sensitive to the molecular environment, such as solvent polarity and the presence of hydrogen bonding. dergipark.org.trresearchgate.net

Spectroscopic ParameterDescriptionExpected Value/RegionAssociated Transition
λmax (Absorption)Wavelength of maximum UV absorbance~230-280 nmπ→π
Molar Absorptivity (ε)Measure of light absorption intensity10,000 - 20,000 L mol⁻¹ cm⁻¹π→π
λem (Emission)Wavelength of maximum fluorescence emission> λmax (if fluorescent)S₁→S₀
Stokes ShiftDifference between λem and λmaxDependent on molecular rigidity and environment-
Quantum Yield (ΦF)Efficiency of the fluorescence process0.0 - 1.0 (requires experimental measurement)-

This table provides estimated values based on the electronic structure and data from analogous compounds. Experimental verification is required.

Computational Chemistry and Theoretical Investigations of 4 Cyanobenzene 1 Carboximidamide

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Bonding in 4-Cyanobenzene-1-carboximidamide

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure and bonding of molecules. DFT has become a popular and reliable method due to its favorable balance of computational cost and accuracy for a wide range of chemical systems. google.comnih.gov These calculations provide a static, time-independent picture of the molecule in its ground state, revealing fundamental properties related to its geometry and electron distribution.

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. nih.gov For this compound, methods like DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p) are employed to calculate the equilibrium bond lengths, bond angles, and dihedral angles. nih.gov The resulting optimized structure represents the most stable conformation of the molecule, typically in the gas phase.

Conformational analysis further explores the molecule's potential energy surface by examining how its energy changes with rotations around single bonds. mdpi.com For this compound, a key conformational degree of freedom is the rotation around the single bond connecting the carboximidamide group to the benzene (B151609) ring. By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be generated, identifying the most stable (lowest energy) and least stable (highest energy) conformations. This analysis is critical for understanding the molecule's flexibility and the preferred spatial orientation of its functional groups.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

This table presents typical values expected from a DFT/B3LYP calculation for key structural parameters. Actual values may vary based on the specific level of theory and basis set used.

ParameterBond/Atoms InvolvedTypical Value
Bond Length (Å) C-C (in benzene ring)~1.39 - 1.40 Å
C-C (ring to amidine)~1.48 Å
C=N (amidine)~1.28 Å
C-N (amidine)~1.35 Å
C-C (ring to cyano)~1.45 Å
C≡N (cyano)~1.16 Å
Bond Angle (°) C-C-C (in benzene ring)~120.0°
N=C-N (amidine)~122.0°
C-C-C (ring-amidine)~120.5°
C-C≡N (cyano)~179.0°
Dihedral Angle (°) C-C-C-N (ring-amidine)~0° or 180° (planar)

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, governing the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite electrons from the HOMO to the LUMO. nih.gov A small energy gap suggests the molecule is more polarizable and reactive. nih.gov From the HOMO and LUMO energy values, other quantum chemical descriptors such as chemical hardness, chemical potential, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for this compound

Values are representative for a typical DFT calculation and provide insight into the molecule's electronic properties and reactivity.

DescriptorSymbolFormulaSignificance
HOMO Energy EHOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy ELUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap ΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Chemical Hardness η(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential μ(EHOMO + ELUMO) / 2Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index ωμ² / (2η)Quantifies the energy lowering of a system when it accepts electrons.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical calculations provide a static view of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule moves and changes shape over time. youtube.com MD simulations use classical mechanics (Newton's equations of motion) to model the vibrations, rotations, and translations of atoms in a system, providing a "computational microscope" to observe molecular behavior on a timescale of nanoseconds to microseconds. youtube.commdpi.com

For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with an explicit solvent, such as water, to mimic solution-phase conditions. nih.gov The interactions between atoms are described by a set of parameters known as a force field (e.g., GAFF - General Amber Force Field). nih.gov The simulation tracks the trajectory of every atom over time, generating a wealth of data on the molecule's conformational landscape.

This dynamic conformational analysis allows researchers to identify the most populated conformations in solution, the frequency of transitions between different conformations, and the flexibility of different parts of the molecule. nih.gov It provides a more realistic understanding of the molecule's structure than a single optimized geometry, as it accounts for thermal motion and interactions with the surrounding environment. nih.gov

Elucidation of Reaction Mechanisms Involving this compound via Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify key structures, including reactants, products, intermediates, and the high-energy transition states that connect them.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. sparkle.pro.br Locating and characterizing the TS is crucial for understanding the kinetics of a reaction, as the energy difference between the reactants and the TS defines the activation energy barrier. researchgate.net

Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. This means it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. A key confirmation of a true TS is a vibrational frequency analysis, which must yield exactly one imaginary frequency. sparkle.pro.br This imaginary frequency corresponds to the atomic motion that moves the molecule from the transition state toward the products and reactants.

Once a transition state has been successfully located and characterized, the full reaction pathway can be mapped. This is often accomplished using an Intrinsic Reaction Coordinate (IRC) calculation. sparkle.pro.br An IRC calculation starts from the geometry of the transition state and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. sparkle.pro.br

This process computationally traces the molecular transformations, connecting the transition state structure to the energy minima of the reactants and products. The resulting energy profile provides a detailed map of the reaction, showing the energy changes as the reaction progresses and confirming that the identified transition state correctly links the intended reactants and products. researchgate.net This allows for a comprehensive mechanistic understanding of how this compound participates in chemical reactions.

Prediction of Reactivity and Selectivity in Transformations of this compound

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical transformations involving this compound. These predictions are crucial for understanding its chemical behavior and for designing novel synthetic routes to its derivatives. Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), are commonly employed to model the electronic structure of the molecule and to elucidate its reactivity patterns.

One of the key aspects in predicting the reactivity of this compound is the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these frontier orbitals indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the nitrogen atoms of the carboximidamide group and the cyano group, with their lone pairs of electrons, are expected to be nucleophilic centers. Conversely, the carbon atoms of the aromatic ring and the carbon atoms of the cyano and carboximidamide groups are potential electrophilic sites.

The electrostatic potential (ESP) map is another valuable tool for visualizing the charge distribution within the molecule and identifying regions susceptible to electrostatic interactions. Red-colored regions on an ESP map indicate areas of high electron density and negative potential, which are attractive to electrophiles, while blue-colored regions represent areas of low electron density and positive potential, which are susceptible to nucleophilic attack.

Furthermore, computational models can be used to calculate reaction barriers and transition state geometries for various transformations of this compound. This information is vital for predicting the selectivity of a reaction, i.e., which of the possible products is most likely to be formed. For example, in reactions involving multiple reactive sites, the calculated activation energies for each possible reaction pathway can reveal the most favorable route.

Table 1: Predicted Reactive Sites in this compound

Reactive SitePredicted Type of ReactivityComputational Evidence
Carboximidamide Nitrogen AtomsNucleophilicHigh HOMO density, Negative Electrostatic Potential
Cyano Nitrogen AtomNucleophilicLone pair availability, Negative Electrostatic Potential
Aromatic Ring Carbon AtomsElectrophilic/NucleophilicDependent on substituent effects, analyzed via Fukui functions
Carboximidamide Carbon AtomElectrophilicPositive Electrostatic Potential, LUMO density
Cyano Carbon AtomElectrophilicPositive Electrostatic Potential, LUMO density

Theoretical Frameworks for Structure-Reactivity and Structure-Property Relationships (SAR/SPR) in this compound Derivatives

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for derivatives of this compound is fundamental to the rational design of new molecules with desired biological activities or physicochemical properties. These theoretical frameworks aim to establish a correlation between the chemical structure of a compound and its observed effects.

QSAR/QSPR Methodologies and Descriptors for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively archivepp.comnih.gov. The development of a robust QSAR/QSPR model involves several key steps:

Data Set Selection: A diverse set of this compound derivatives with experimentally determined activities or properties is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

A variety of molecular descriptors can be employed in QSAR/QSPR studies of this compound derivatives. These can be broadly categorized as:

0D Descriptors: These are based solely on the chemical formula, such as molecular weight and atom counts.

1D Descriptors: These are derived from the substructure of the molecule, including counts of functional groups and structural fragments.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and encompass steric and electronic properties.

4D-QSAR: This advanced methodology considers the conformational flexibility of the molecules and their alignment, providing a more dynamic picture of the ligand-receptor interactions nih.govnih.gov.

Table 2: Common Descriptors for QSAR/QSPR Analysis

Descriptor ClassExamplesInformation Encoded
Constitutional (0D/1D)Molecular Weight, LogP, Number of H-bond donors/acceptorsBasic physicochemical properties
Topological (2D)Wiener Index, Randić Index, Kier & Hall Shape IndicesMolecular size, shape, and branching
Geometrical (3D)Molecular Surface Area, Molecular Volume, Principal Moments of InertiaThree-dimensional shape and size
Electronic (3D)Dipole Moment, HOMO/LUMO energies, Partial ChargesElectron distribution and reactivity
Quantum ChemicalSolvation Energy, Electrostatic PotentialDetailed electronic structure and interactions

In Silico Screening and Library Design Principles

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme nih.govmdpi.comresearchgate.net. For this compound derivatives, in silico screening can be a powerful tool to prioritize compounds for synthesis and biological testing, thereby saving time and resources nih.gov.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of a set of molecules that are known to be active. A model, such as a QSAR equation or a pharmacophore model, is built based on these active compounds. This model is then used to screen a large database of molecules to find others with similar properties.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target, which is typically obtained through X-ray crystallography or NMR spectroscopy. Molecular docking simulations are then used to predict the binding mode and affinity of a library of compounds to the target's binding site.

The design of a chemical library of this compound derivatives for screening is a critical step. The library should be diverse enough to cover a broad chemical space, yet focused enough to have a higher probability of containing active compounds. Principles of library design include:

Scaffold Hopping: Generating new molecular scaffolds that retain the key pharmacophoric features of known active compounds.

Fragment-Based Design: Building up lead compounds from smaller molecular fragments that are known to bind to the target.

Diversity-Oriented Synthesis: Creating a library of structurally diverse molecules to explore new areas of chemical space.

Privileged Structures: Utilizing molecular scaffolds that are known to bind to multiple biological targets.

Computational tools can aid in the design of these libraries by filtering out compounds with undesirable properties (e.g., poor ADMET—absorption, distribution, metabolism, excretion, and toxicity—profiles) and by ensuring chemical diversity.

Table 3: Comparison of Virtual Screening Methods

MethodRequirementsAdvantagesDisadvantages
Ligand-Based Virtual ScreeningA set of known active moleculesDoes not require the 3D structure of the targetLimited to finding compounds similar to known actives
Structure-Based Virtual Screening3D structure of the biological targetCan identify novel scaffoldsAccuracy depends on the quality of the target structure and the docking algorithm

Applications of 4 Cyanobenzene 1 Carboximidamide in Synthetic Organic Chemistry

4-Cyanobenzene-1-carboximidamide as a Versatile Building Block in Heterocyclic Synthesis

The bifunctional nature of this compound, with its nucleophilic and electrophilic centers, makes it an ideal candidate for the synthesis of a wide array of nitrogen-containing heterocycles. These heterocyclic systems are of paramount importance in medicinal chemistry and materials science.

The amidine functionality is a key component in the construction of pyrimidine (B1678525) rings. One established method involves the one-pot, three-component reaction of an aldehyde, malononitrile, and a benzamidine (B55565) derivative, such as benzamidine hydrochloride, under solvent-free conditions catalyzed by magnetic nano Fe3O4 particles. This approach allows for the efficient synthesis of pyrimidine-5-carbonitrile derivatives. Another strategy for pyrimidine synthesis involves the reaction of chalcones with benzamidine hydrochloride.

Similarly, the benzamidine moiety serves as a precursor for imidazole (B134444) synthesis. For instance, the condensation of benzamidine with various haloketones provides a direct route to 2,4-disubstituted imidazoles. wikipedia.org The reactivity of the amidine group allows for its incorporation into the imidazole ring through cyclization reactions.

Table 1: Examples of Heterocyclic Synthesis from Benzamidine Derivatives

Starting MaterialsHeterocycle FormedReaction Conditions
Aldehyde, Malononitrile, Benzamidine HydrochloridePyrimidineNano Fe3O4 catalyst, solvent-free
Chalcone, Benzamidine HydrochloridePyrimidineMichael addition followed by cyclization
Benzamidine, HaloketoneImidazoleCondensation reaction

The synthesis of 1,3,5-triazine (B166579) derivatives can be achieved through the coupling and ring-closing reaction of a benzaldehyde (B42025) derivative with a benzamidine hydrochloride derivative. This reaction can be catalyzed by copper acetate (B1210297) or nickel acetate, with yields reaching up to 80%. researchgate.net The resulting triazine derivatives are valuable as synthetic intermediates for more complex molecules. researchgate.net Furthermore, a green and efficient method for triazine synthesis involves the acceptorless dehydrogenative one-pot reaction of primary alcohols and amidines using an alumina-supported platinum nanoparticle catalyst. mdpi.com

The versatility of benzamidine derivatives extends to the synthesis of other fused heterocyclic systems. For instance, benzamide-based 5-aminopyrazoles can be converted into their corresponding pyrazolo[5,1-c] nih.govsphinxsai.comgoogle.comtriazine derivatives. acs.org

Role of this compound as a Ligand Precursor in Coordination Chemistry

The nitrogen atoms of the amidine group in this compound can act as Lewis bases, enabling it to function as a ligand and coordinate with various metal centers. The resulting metal-amidine complexes exhibit a range of structural and electronic properties, making them interesting for applications in catalysis and materials science.

Amidine ligands have been successfully used to synthesize complexes with a variety of transition metals, including manganese, iron, cobalt, and zinc. sphinxsai.com The synthesis of these complexes often involves the reaction of a metal salt with the amidine ligand in a suitable solvent. The electronic properties of the amidine ligand, which can be tuned by substituents on the phenyl ring, play a crucial role in the formation and properties of the resulting metal complexes. nih.gov For example, the synthesis of amidine/amidinate cobalt complexes has been achieved through a one-pot reaction of a pyridinyl-substituted diaminotriazine ligand with a cobalt(II) salt in nitrile solvents, where the nitrile solvent itself participates in the formation of the amidine group. acs.org

Amidine ligands can exhibit various binding modes to metal centers, with the most common being monodentate or bidentate chelation through the two nitrogen atoms. The specific coordination mode is influenced by the steric and electronic properties of the ligand and the metal ion. X-ray diffraction studies of metal complexes with benzamidine derivatives have provided detailed insights into their solid-state structures and the nature of the metal-ligand interactions. sphinxsai.com

Development of Catalytic Systems Utilizing this compound Derivatives

The ability of this compound derivatives to form stable metal complexes opens up possibilities for their use in catalysis. The metal center in such complexes can act as a catalytically active site, while the amidine ligand can influence the selectivity and efficiency of the catalytic process.

Research in this area has explored the catalytic applications of metal complexes with ligands that are structurally related to benzamidine. For example, metal complexes of benzimidazole (B57391) derivatives have been investigated for their catalytic activities in various organic transformations. nih.gov Furthermore, certain amidine/amidinate cobalt complexes have demonstrated photocatalytic activity for the hydrogen evolution reaction, highlighting the potential of these systems in renewable energy applications. acs.org A patent has also described a method for preparing benzamidine derivatives using an ionic liquid-supported nano-metal catalyst, suggesting the involvement of these compounds in catalytic hydrogenation and reduction processes. google.com The development of catalytic systems based on this compound and its derivatives remains a promising area for future research.

Despite a comprehensive search for scientific literature and data, there is currently no available information on the specific applications of the chemical compound This compound in the fields of organocatalysis, homogeneous catalysis, or heterogeneous catalysis as outlined in the requested article structure.

The use of 4-cyanobenzimidamide and its derivatives in organocatalytic reactions.

The synthesis and catalytic activity of homogeneous catalysts containing this compound as a ligand.

The preparation and application of heterogeneous catalysts derived from this compound.

The catalytic properties of metal complexes formed with 4-cyanobenzimidamide.

The incorporation of this compound into metal-organic frameworks (MOFs) for catalytic purposes.

The search results did yield general information on the catalytic applications of structurally related compounds, such as benzimidazoles and other amidine derivatives. This body of research indicates that the amidine functional group can be a valuable component in the design of catalysts. However, no specific studies were found that investigate or report the catalytic activity of this compound itself in any of the specified areas.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and discussions on the applications of this compound in synthetic organic chemistry as the primary scientific literature does not appear to contain this information.

Advanced Applications and Material Science Contributions of 4 Cyanobenzene 1 Carboximidamide Derivatives

Supramolecular Chemistry and Self-Assembly Studies Involving 4-Cyanobenzene-1-carboximidamide

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding the utility of this compound in creating ordered structures. nih.gov The strategic placement of hydrogen bond donors and acceptors, along with the potential for π-π stacking interactions, makes this molecule an excellent candidate for self-assembly processes. nih.govresearchgate.net

Hydrogen Bonding Networks and Crystal Packing

The carboximidamide group of this compound is a potent hydrogen bond donor, while the cyano group can act as a hydrogen bond acceptor. This dual functionality facilitates the formation of extensive and predictable hydrogen bonding networks, which are crucial in dictating the crystal packing of the molecule. nih.govresearchgate.net These networks can adopt various dimensionalities, from one-dimensional chains to complex three-dimensional frameworks, influencing the material's physical properties. nih.gov The precise arrangement of molecules in the crystal lattice is determined by the interplay of these hydrogen bonds and other weaker interactions, such as π-π stacking between the benzene (B151609) rings. researchgate.net The study of these packing motifs is essential for the rational design of crystalline materials with desired properties. mdpi.com

Directed Assembly of Functional Architectures

The self-assembly properties of this compound derivatives are harnessed to construct functional supramolecular architectures. By modifying the core structure or introducing complementary molecules, researchers can direct the assembly process to form specific nanostructures like nanotubes, vesicles, or extended networks. These organized assemblies can exhibit emergent properties not present in the individual molecules, such as enhanced charge transport or selective guest binding. The ability to control the assembly process is a key goal in creating advanced materials for applications in electronics, sensing, and catalysis. nih.gov

Integration of this compound into Polymer Architectures and Macromolecular Design

The reactive nature of the functional groups in this compound allows for its incorporation into polymer chains. This can be achieved through various polymerization techniques, leading to macromolecules with tailored properties. The inclusion of the this compound moiety can introduce rigidity, enhance thermal stability, and provide sites for further chemical modification or intermolecular interactions within the polymer matrix. These features are highly desirable in the design of high-performance polymers for a range of applications.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating this compound Scaffolds

The ability of this compound to act as a linker molecule has been exploited in the synthesis of porous crystalline materials known as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govresearchgate.net These materials are characterized by their high surface areas and well-defined pore structures. nih.govresearchgate.net

Synthesis and Structural Characterization of Frameworks

In MOF synthesis, the carboximidamide and cyano groups of this compound or its derivatives can coordinate to metal ions or clusters, forming a robust and periodic network. researchgate.netaub.edu.lb Similarly, in COFs, the molecule can be covalently linked to other organic building blocks to create an extended, porous framework. nih.gov The synthesis of these frameworks is typically achieved under solvothermal conditions. aub.edu.lb The resulting structures are then meticulously characterized using techniques such as X-ray diffraction (XRD) to determine their crystal structure, Fourier-transform infrared spectroscopy (FT-IR) to confirm the presence of functional groups, and thermogravimetric analysis (TGA) to assess their thermal stability. nih.govresearchgate.net

Framework Characterization Techniques
Technique Information Obtained
X-ray Diffraction (XRD)Crystal structure and phase purity. nih.gov
Fourier-Transform Infrared Spectroscopy (FT-IR)Presence of organic functional groups. nih.gov
Thermogravimetric Analysis (TGA)Thermal stability of the framework. researchgate.net
Scanning Electron Microscopy (SEM)Morphology and particle size. researchgate.net
Nitrogen Adsorption AnalysisPore textural properties (e.g., surface area, pore size). nih.gov

Analytical Method Development and Validation for 4 Cyanobenzene 1 Carboximidamide

Chromatographic Separation Techniques for Purity Assessment and Quantification

While chromatographic techniques are standard for purity and quantification, specific methods for 4-Cyanobenzene-1-carboximidamide are not well-documented.

High-Performance Liquid Chromatography (HPLC) Method Development

No specific, validated HPLC methods for the analysis of this compound were identified in the available literature. Developing a robust HPLC method would typically involve screening various stationary phases (such as C18 or phenyl columns) and mobile phase compositions (e.g., mixtures of acetonitrile or methanol with buffered aqueous phases) to achieve adequate separation from potential impurities. Detection is often performed using a UV detector at a wavelength of maximum absorbance for the analyte. However, without experimental data, specific parameters like column type, mobile phase composition, flow rate, and detection wavelength for this compound cannot be detailed.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Information regarding the application of Gas Chromatography (GC) for this compound is scarce. Due to its polarity and relatively low volatility, GC analysis would likely require derivatization to convert the analyte into a more volatile and thermally stable compound. Direct GC-MS analysis has been used for the simpler compound, cyanamide, but this method is not directly transferable.

Thin-Layer Chromatography (TLC) is a versatile technique for monitoring reactions and assessing purity. For a compound like this compound, a typical approach would involve using silica gel plates as the stationary phase and a solvent system of appropriate polarity, likely a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). Visualization could be achieved under UV light or by using staining reagents. However, no literature detailing specific mobile phases or Rf values for this compound could be located.

Electrochemical Detection Methodologies for this compound

Electrochemical sensors offer high sensitivity and are used for detecting a wide range of organic pollutants and pharmaceuticals. These methods rely on the oxidation or reduction of the target analyte at an electrode surface. While sensors have been developed for various nitrophenols and other aromatic compounds, a search of the scientific literature did not yield any studies on the development or application of electrochemical detection methodologies specifically for this compound.

Spectrophotometric and Spectrofluorometric Assays for Trace Analysis

Spectrophotometric and spectrofluorometric methods are valuable for the quantification of compounds, particularly at trace levels. These assays can be based on the intrinsic absorbance or fluorescence of the molecule or involve a chemical reaction to produce a colored or fluorescent product. Although general spectrophotometric methods exist for the determination of cyanide or for compounds with similar functional groups, no specific assays tailored for the selective detection and quantification of this compound have been reported.

Method Validation Studies for Robustness and Reproducibility

Method validation is a critical requirement for any analytical procedure, ensuring its reliability for the intended purpose. Validation involves assessing parameters such as specificity, linearity, accuracy, precision, range, limit of detection (LOD), limit of quantification (LOQ), and robustness, as outlined by guidelines from the International Conference on Harmonisation (ICH).

Selectivity and Specificity Studies

Selectivity and specificity confirm that the analytical method can accurately measure the analyte without interference from other components like impurities, degradation products, or matrix components. Such studies are fundamental to validating a method. However, in the absence of developed analytical methods for this compound, no corresponding validation or specificity studies are available in the literature.

Linearity, Range, and Detection/Quantification Limits

The validation of an analytical method ensures its suitability for the intended purpose. Key parameters in this validation process are linearity, range, and the limits of detection (LOD) and quantification (LOQ). These parameters collectively define the performance characteristics of the method in relation to the concentration of the analyte, in this case, this compound.

Linearity

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is a critical parameter as it underpins the accuracy of the quantitative analysis. The linearity of a method is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations.

The relationship between the concentration and the analytical signal (e.g., peak area in chromatography) is then assessed statistically. A common method is to perform a linear regression analysis on the data. The output of this analysis includes the slope, y-intercept, and the correlation coefficient (r) or the coefficient of determination (r²). A correlation coefficient close to 1.000 (typically >0.999) is considered indicative of a strong linear relationship.

Table 1: Example Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
515230
1030150
2060500
40120800
60181200
80241500
100302000

Based on the data in Table 1, a linear regression would be performed. The resulting regression equation would be in the form of y = mx + c, where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

Table 2: Linear Regression Analysis Results

ParameterValue
Slope (m)3015
Y-intercept (c)150
Correlation Coefficient (r)0.9999
Coefficient of Determination (r²)0.9998

The high correlation coefficient in this example indicates a strong linear relationship between the concentration of this compound and the analytical response over the tested range.

Range

The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The specified range is normally derived from linearity studies and depends on the intended application of the procedure. For the assay of a drug substance or a finished product, the typical range is 80% to 120% of the test concentration. For the determination of an impurity, the range should cover from the reporting level of the impurity to 120% of the specification.

Based on the example linearity study, the validated range for the quantitative determination of this compound could be established as 5 µg/mL to 100 µg/mL, assuming the precision and accuracy within this range also meet the acceptance criteria.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

There are several methods for determining LOD and LOQ, including:

Based on Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.

Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. The LOD is often determined as the concentration that results in a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S) using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Table 3: Example LOD and LOQ Values for this compound

ParameterMethodValue (µg/mL)
Limit of Detection (LOD)Signal-to-Noise (3:1)0.5
Limit of Quantification (LOQ)Signal-to-Noise (10:1)1.5
Limit of Detection (LOD)Based on Calibration Curve0.45
Limit of Quantification (LOQ)Based on Calibration Curve1.36

These values represent the lowest concentrations at which this compound can be reliably detected and quantified, respectively, under the specific conditions of the analytical method. The determination of these limits is crucial for the analysis of impurities and for assays where the analyte is present at very low concentrations.

Future Directions and Emerging Research Avenues for 4 Cyanobenzene 1 Carboximidamide

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The dual reactivity of 4-Cyanobenzene-1-carboximidamide, stemming from its nitrile and amidine functionalities, presents a fertile ground for discovering new chemical reactions. The amidine group can act as a nucleophile, a base, or a precursor to various heterocyclic systems. nih.gov For instance, it can undergo condensation reactions with various electrophiles to construct complex molecular architectures. The nitrile group, on the other hand, is susceptible to nucleophilic attack and can be transformed into other functional groups like amines or carboxylic acids.

Future research should focus on exploiting the interplay between these two functional groups. For example, intramolecular cyclizations could be explored, where the amidine nitrogen attacks the nitrile carbon under specific conditions to form novel heterocyclic rings. Furthermore, the development of new catalytic systems could unlock previously unknown transformations. Transition metal catalysis, for instance, could enable selective C-H functionalization of the aromatic ring, leading to a diverse library of substituted derivatives with unique properties. nih.gov

Advanced Applications in Niche Chemical Fields

The distinct electronic and structural features of this compound make it a compelling candidate for various niche applications in photochemistry, electrochemistry, and materials science.

Photochemistry: The aromatic nature of the compound suggests potential for photoinduced reactions. youtube.comyoutube.com Research could investigate its use as a photosensitizer or in photoredox catalysis. The cyano group can influence the excited state properties of the molecule, potentially leading to interesting photochemical behavior upon irradiation. rsc.org

Electrochemistry: The electrochemical properties of benzamidines and benzonitriles have been studied, indicating that both the amidine and nitrile groups can be electrochemically active. nih.govcdnsciencepub.com The reduction potential of the nitrile group and the oxidation potential of the amidine group could be tailored by substitution on the aromatic ring. This opens up possibilities for its use in organic electronics, as a redox mediator, or in the electrosynthesis of novel compounds. nih.gov

Non-therapeutic Applications: The ability of the amidine group to form strong hydrogen bonds and coordinate with metal ions makes this compound a promising building block for supramolecular chemistry and the construction of metal-organic frameworks (MOFs). These materials could find applications in gas storage, separation, and catalysis.

Sustainable and Scalable Synthetic Methodologies

The development of environmentally friendly and economically viable methods for the synthesis of this compound is crucial for its widespread application. The Pinner reaction, a classical method for converting nitriles to imidates which are then converted to amidines, offers a potential route. numberanalytics.comwikipedia.orgorganic-chemistry.orgsynarchive.com However, this method often requires harsh conditions.

Table 1: Comparison of Synthetic Methodologies for Amidine Synthesis

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Pinner ReactionHCl, AlcoholAnhydrous, often low temperaturesWell-established, good for certain substratesHarsh acidic conditions, may not be suitable for sensitive functional groups
Catalytic AdditionLewis Acids (e.g., AlCl₃, ZnCl₂)High temperature or pressureCan be used for unactivated nitrilesStoichiometric amounts of catalyst often required, harsh conditions
Green CatalysisHeterogeneous catalysts (e.g., functionalized silica)Milder conditions, often in greener solventsCatalyst recyclability, environmentally friendlyCatalyst preparation can be complex, may have lower activity

Theoretical Predictions and Machine Learning Guiding Experimental Research

Computational chemistry and machine learning are poised to play a pivotal role in accelerating the discovery and development of new applications for this compound.

Theoretical Predictions: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its reactivity, spectral characteristics, and interaction with other molecules or surfaces. aps.org This can help in understanding its behavior in different chemical environments and in designing new experiments. For instance, computational screening can identify potential catalysts for its synthesis or predict its binding affinity to different metal ions for MOF applications.

Machine Learning: Machine learning models can be trained on existing chemical data to predict the properties and reactivity of new molecules. nih.govrsc.orgcmu.edubath.ac.ukmit.edu For this compound, machine learning could be used to:

Predict its solubility in different solvents.

Estimate its photophysical and electrochemical properties.

Identify promising synthetic routes with high yields.

Screen for potential applications in various fields.

By integrating theoretical predictions and machine learning with experimental work, researchers can significantly streamline the research and development process, leading to a more rapid realization of the full potential of this compound.

Table 2: Application of Computational Tools in the Study of this compound

Computational ToolApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure calculationsHOMO/LUMO energies, charge distribution, reaction pathways, spectral properties
Molecular Dynamics (MD)Simulation of molecular motionConformational analysis, interaction with solvents and other molecules
Machine Learning (ML)Predictive modelingReactivity, solubility, spectroscopic data, potential biological activity

Q & A

Q. What are the optimal synthetic routes for 4-Cyanobenzene-1-carboximidamide, and how can intermediates be validated?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted anilines and nitriles under acidic conditions. For example, intermediates like 4-cyano-N-(substituted phenyl)benzenecarboximidoyl chloride can be synthesized via nucleophilic substitution, followed by reaction with sodium azide to form the carboximidamide moiety . Validate intermediates using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with literature values (e.g., SciFinder or Reaxys) to confirm structural integrity .

Q. How can researchers ensure the purity and structural integrity of this compound?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% recommended). Characterize the compound using Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., -CN and -NH2_2) and mass spectrometry (MS) for molecular ion verification. Compare melting points and NMR spectra (e.g., 1^1H, 13^13C) with published data to resolve ambiguities .

Advanced Research Questions

Q. How can SHELX programs be applied to refine the crystal structure of this compound derivatives?

  • Methodological Answer : Use SHELXL for small-molecule refinement. Input X-ray diffraction data (e.g., .hkl files) and define geometric restraints for the cyanobenzene and carboximidamide groups. Monitor refinement metrics like R-factor and wR2 to evaluate model accuracy. For twinned crystals or high-resolution data, apply the TWIN and HKLF5 commands in SHELXL to handle lattice symmetry and intensity scaling .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Systematically analyze discrepancies (e.g., unexpected NMR peaks or IR absorptions) by:
  • Verifying solvent effects and sample preparation (e.g., deuterated solvents, drying protocols).
  • Repeating experiments under controlled conditions (e.g., temperature, humidity).
  • Employing density functional theory (DFT) calculations to predict spectral patterns and compare with experimental data .
    For statistical validation, apply t-tests or ANOVA to assess reproducibility across replicates .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to model interactions between the compound and catalytic sites. Optimize geometries using Gaussian or ORCA with B3LYP/6-31G* basis sets. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) and correlate computational activation energies with observed data .

Data Analysis and Reporting Standards

Q. What frameworks ensure rigorous reporting of experimental results for this compound?

  • Methodological Answer : Follow the Standards for Reporting Qualitative Research (SRQR):
  • Document synthesis protocols (reagents, temperatures, catalysts).
  • Include raw data tables (e.g., crystallographic parameters, NMR shifts) in appendices, with processed data (e.g., regression plots) in the main text.
  • Address uncertainties (e.g., ±0.01 Å in bond lengths) and outliers in the "Analysis" section .

Q. How should researchers handle over-constrained scenarios in computational modeling?

  • Methodological Answer : For constraint-based simulations (e.g., molecular dynamics), iteratively relax non-critical constraints (e.g., bond angles vs. torsional angles) using tools like COSMOtherm. Apply contradiction analysis to prioritize variables with the highest impact on model accuracy .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis and purification. Wear nitrile gloves, safety goggles, and lab coats to prevent exposure. Store the compound in airtight containers at -20°C to prevent degradation. Refer to Safety Data Sheets (SDS) for emergency measures (e.g., eye wash protocols for accidental contact) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.